Tetrahydropyrimidin-4(1H)-one

Description

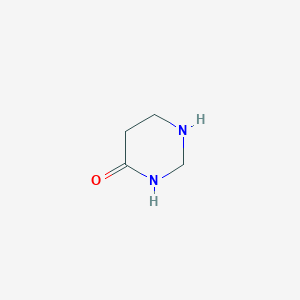

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABIAKDIZVCTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601987 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-09-6 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Novel Tetrahydropyrimidin-4(1H)-one Derivatives: Mechanisms, Protocols, and Modern Catalysis

Abstract

The tetrahydropyrimidin-4(1H)-one (THPM) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including antiviral, anticancer, and antihypertensive agents.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel THPM derivatives. We begin by revisiting the foundational Biginelli reaction, dissecting its mechanism and traditional limitations. The core of this work is an exploration of modern, innovative synthetic strategies, including the use of diverse catalytic systems, microwave-assisted synthesis, and the development of enantioselective approaches. Each section provides not only detailed, step-by-step protocols but also the underlying chemical logic, explaining the causality behind experimental choices. Through comparative data, mechanistic diagrams, and authoritative references, this guide serves as a practical and scientifically rigorous resource for the efficient and targeted synthesis of next-generation THPM-based therapeutics.

Introduction: The Enduring Significance of the THPM Scaffold

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) nucleus, the parent structure of THPMs, is a cornerstone of heterocyclic chemistry. Its discovery dates back to 1893, when Pietro Biginelli reported a simple one-pot synthesis from an aldehyde, a β-ketoester, and urea.[4][5][6][7] For decades, this reaction remained a niche academic curiosity. However, the discovery of marine natural alkaloids like Batzelladine A and B, which feature the DHPM core and inhibit the binding of HIV gp-120 to CD4 cells, ignited a renaissance of interest in this scaffold.[1]

This resurgence led to the development of potent synthetic analogs with a wide spectrum of biological activities.[8] Notable examples include:

-

Monastrol: A specific and reversible inhibitor of the Eg5 mitotic kinesin, making it a valuable tool in cancer research.[1]

-

Calcium Channel Blockers: Derivatives of DHPMs have been developed as potent antihypertensive agents, mimicking the action of dihydropyridine drugs.[4][8]

-

Antiviral and Antibacterial Agents: The scaffold has been successfully modified to create compounds with significant activity against various pathogens.[2][8]

The power of the THPM scaffold lies in its structural simplicity and the high degree of functionalization possible at multiple positions around the ring. This allows for the creation of vast chemical libraries for drug discovery through multicomponent reactions (MCRs), which offer high atom economy and procedural efficiency.[9][10][11][12]

The Classic Biginelli Reaction: Foundation and Mechanism

The Biginelli reaction is the archetypal multicomponent reaction for synthesizing DHPMs.[13][14] In its classic form, it involves the acid-catalyzed condensation of an aromatic aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea or thiourea.[4][5][13]

Accepted Reaction Mechanism

While several mechanistic pathways have been proposed over the years, the most widely accepted mechanism, advanced by C. Oliver Kappe, proceeds through an N-acyliminium ion intermediate.[4] This pathway elegantly explains the observed product structures and reaction kinetics.

The key steps are:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[4][15]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[4]

Below is a diagram illustrating this mechanistic pathway.

Figure 1: Mechanism of the Biginelli Reaction.

Limitations of the Classical Approach

The traditional Biginelli reaction, while foundational, often suffers from several drawbacks that limit its application in modern high-throughput synthesis:

-

Harsh Conditions: Requires strong acid catalysts (e.g., HCl) and high reaction temperatures.[1][13]

-

Low Yields: Yields can be modest, particularly with sterically hindered or electronically deactivated substrates.[16]

-

Limited Scope: The reaction is often limited to aromatic aldehydes and specific active methylene compounds.

-

Environmental Concerns: The use of strong acids and organic solvents raises environmental and waste disposal issues.[15]

Modern Synthetic Strategies and Catalysis

To overcome the limitations of the classical method, extensive research has focused on developing novel catalysts and reaction conditions. These modern approaches offer milder conditions, higher yields, shorter reaction times, and a broader substrate scope.[17]

Lewis Acid Catalysis

A significant breakthrough has been the use of Lewis acids as catalysts. They activate the aldehyde carbonyl group, facilitating the initial condensation with urea and accelerating the reaction rate.[2] A wide array of Lewis acids have been successfully employed.

| Catalyst | Typical Conditions | Advantages | Reference |

| Lanthanide Triflates (e.g., Yb(OTf)₃, La(OTf)₃) | Solvent-free, 80-100 °C | Excellent yields, short reaction times, catalyst can be recovered and reused.[2][15] | Ma, Y. et al. (2000)[2][15] |

| Metal Nitrates (e.g., Al(NO₃)₃·9H₂O, Cu(NO₃)₂·3H₂O) | Solvent-free or EtOH reflux | Inexpensive, efficient, and environmentally benign.[18] | Heravi, M.M. et al. (2008)[18] |

| Metal Chlorides (e.g., ZnCl₂, CuCl₂) | Mild, solvent-free | High yields, readily available, and cost-effective.[16] | Kappe, C.O. et al. (2000) |

| Bismuth(III) Salts (e.g., BiCl₃) | Mild conditions | Low toxicity, high efficiency, and moisture tolerant.[2] | Ramalinga, K. et al. (2001)[2] |

Brønsted Acid and Organocatalysis

While strong mineral acids have been replaced, milder Brønsted acids and organocatalysts have proven highly effective. These catalysts are often less corrosive, easier to handle, and more environmentally friendly.

-

Trichloroacetic Acid (TCA): An inexpensive and efficient solid acid catalyst that promotes the reaction under solvent-free conditions at moderate temperatures (70°C), offering excellent yields in minutes.[19]

-

Ionic Liquids: Task-specific ionic liquids, such as triethylammonium hydrogen sulfate, can act as both the solvent and catalyst, facilitating easy product separation and catalyst recycling.[2]

-

Chiral Phosphoric Acids (SPINOL-based): These organocatalysts have enabled the first catalytic asymmetric versions of the Biginelli reaction, providing a direct route to enantiomerically enriched DHPMs, which is crucial for developing chiral drugs.[20]

Heterogeneous and Green Catalysis

A major focus in modern synthesis is the development of sustainable and "green" methodologies. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost.[17][21]

-

Montmorillonite-KSF Clay: A solid acid catalyst that efficiently promotes the Biginelli reaction under solvent-free conditions, leading to high yields and simple work-up procedures.[21]

-

Covalent Organic Frameworks (COFs): Recent studies have shown that metal-doped COFs (e.g., Cd-COF) can serve as highly effective and recyclable heterogeneous catalysts for the solvent-free synthesis of DHPMs.[22]

-

Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to minutes.[3] This technique, often combined with solvent-free conditions, provides a rapid and efficient pathway to DHPM libraries.[23]

The general workflow for a modern, catalyzed synthesis is depicted below.

Figure 2: General workflow for modern THPM synthesis.

Experimental Protocols: A Practical Guide

To ensure this guide is of practical value, we provide detailed, self-validating protocols for both a classic and a modern synthesis.

Protocol 1: Classical Biginelli Synthesis of Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from the original procedures and serves as a baseline for comparison.

-

Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (1.30 g, 10 mmol), Urea (0.60 g, 10 mmol), Ethanol (20 mL), Concentrated HCl (0.2 mL).

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

-

Add the concentrated HCl catalyst to the mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.[2][18]

Protocol 2: Solvent-Free Synthesis using Trichloroacetic Acid (TCA) Catalyst

This modern protocol demonstrates the efficiency and simplicity of using an organocatalyst under green conditions.[19]

-

Materials: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1 mmol), Trichloroacetic acid (0.032 g, 20 mol%).

-

Procedure:

-

In a 10 mL vial, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and trichloroacetic acid.

-

Place a magnetic stir bar in the vial and seal it.

-

Stir the mixture at 70°C for the appropriate time (typically 4-15 minutes, depending on the aldehyde). Monitor the reaction by TLC.[19]

-

Once the reaction is complete (as indicated by the disappearance of starting materials), remove the vial from the heat source.

-

Add hot ethanol (5 mL) to the reaction mixture to dissolve the product.

-

Allow the solution to cool to room temperature, upon which the product will crystallize.

-

Collect the pure solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[18]

-

-

Characterization:

-

IR (KBr, cm⁻¹): Expect characteristic peaks around 3100-3360 (N-H stretching), 1735 (C=O ester), and 1590 (C=O amide/C=S thione).[2]

-

¹H NMR (DMSO-d₆, δ ppm): Key signals include a singlet for H-4 around 5.2-5.4 ppm and two distinct singlets for the NH protons between 9.7 and 10.7 ppm.[2]

-

¹³C NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the C=O or C=S group (~165 ppm) and the ester carbonyl (~175 ppm).[2]

-

Conclusion and Future Outlook

The synthesis of this compound derivatives has evolved significantly from Pietro Biginelli's initial discovery. The development of multicomponent reactions, coupled with modern catalytic systems, has transformed this field, enabling the rapid and efficient generation of structurally diverse molecules with immense therapeutic potential.[9][10][24] The shift towards green chemistry, utilizing solvent-free conditions, microwave assistance, and recyclable heterogeneous catalysts, aligns with the growing demand for sustainable practices in drug development.[17][21]

Future research will likely focus on the continued development of highly stereoselective synthetic methods to access enantiopure THPMs, as chirality is often critical for biological activity and safety.[20][25] Furthermore, the integration of flow chemistry and automated synthesis platforms will undoubtedly accelerate the discovery of novel THPM-based drug candidates, solidifying the importance of this remarkable heterocyclic scaffold for years to come.

References

-

Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Available at: [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]

-

Biginelli reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

-

BIGINELLI REACTION. SlideShare. Available at: [Link]

-

Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Available at: [Link]

-

SYNTHETIC APPROACHES FOR THE SYNTHESIS OF DIHYDROPYRIMIDINONES/ THIONES (BIGINELLI ADDUCTS): A CONCISE REVIEW. ResearchGate. Available at: [Link]

-

Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

-

Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

-

Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. Available at: [Link]

-

Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. Asian Journal of Chemistry. Available at: [Link]

-

Mechanism of Biginelli reaction. ResearchGate. Available at: [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. Available at: [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. PMC. Available at: [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed. Available at: [Link]

-

Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Hindawi. Available at: [Link]

-

Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Chemical Methodologies. Available at: [Link]

-

Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid. ResearchGate. Available at: [Link]

-

New Advances in the Synthesis of Biginelli 3,4-Dihydropyrimidin-2(1H)-one Derivatives. ResearchGate. Available at: [Link]

-

Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]

-

Al(NO3)3⋅9H2O: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H ). Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

-

Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. BIGINELLI REACTION | PPT [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Multicomponent Reactions [organic-chemistry.org]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 21. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 22. chemmethod.com [chemmethod.com]

- 23. rjstonline.com [rjstonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Biginelli Reaction: A Technical Guide to the Synthesis of Tetrahydropyrimidin-4(1H)-ones for Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, collectively a key class of tetrahydropyrimidin-4(1H)-ones. With a focus on practical application for researchers in medicinal chemistry and drug development, this document elucidates the reaction's mechanistic underpinnings, showcases modern catalytic advancements, provides a detailed, field-proven experimental protocol, and discusses the profound impact of its products on contemporary pharmacology.

Introduction: The Enduring Relevance of a Classic MCR

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] Its remarkable efficiency in constructing the complex and pharmacologically significant dihydropyrimidine core from simple, readily available precursors has cemented its status as a vital tool in synthetic organic chemistry. The products, DHPMs, are recognized as "privileged structures" in medicinal chemistry, forming the scaffold for a multitude of bioactive agents, including calcium channel blockers, antihypertensive drugs, and potent anticancer therapeutics.[3][4][5][6]

The classical protocol, often hampered by harsh conditions and low yields, has been revitalized through modern innovations.[1][7] This guide moves beyond the historical context to focus on the contemporary, high-efficacy methodologies that make the Biginelli reaction more relevant than ever for generating diverse molecular libraries for high-throughput screening and targeted drug design.

The Reaction Mechanism: A Validated Pathway

While several mechanistic pathways have been proposed over the century, extensive spectroscopic and experimental evidence, notably from the work of Kappe, supports the prevalence of the N-acyliminium ion pathway under typical acidic conditions.[8][9] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.

The key stages are as follows:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms a heminal, which readily dehydrates to generate a highly electrophilic N-acyliminium ion intermediate.[8][9][10] This is often the rate-determining step.

-

Nucleophilic Attack: The β-ketoester, existing in equilibrium with its enol tautomer, acts as the nucleophile. The enol attacks the iminium ion, forming a C-C bond and creating an open-chain ureide intermediate.[1][5]

-

Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the terminal urea nitrogen onto the ketone carbonyl. The resulting heterocyclic intermediate then dehydrates to yield the stable 3,4-dihydropyrimidin-2(1H)-one product.[5][11]

Modern Catalysis and Reaction Optimization

The primary drawback of the original Biginelli protocol was its reliance on strong mineral acids (e.g., HCl) and high temperatures, leading to low yields, especially with sensitive substrates.[1] Modern catalysis has transformed the reaction into a highly efficient and versatile process.

Catalytic Systems

A wide array of catalysts have been successfully employed, broadly categorized as:

-

Brønsted Acids: Milder acids like p-toluenesulfonic acid (TsOH) are effective, but heterogeneous catalysts such as Amberlyst-15, Nafion-H, and silica-sulfuric acid offer advantages in terms of recyclability and simplified workup.[10][12]

-

Lewis Acids: This is the most extensively explored category. Lewis acids activate the aldehyde carbonyl, facilitating the initial condensation. A plethora of options exist, including metal triflates (e.g., Yb(OTf)₃, In(OTf)₃), metal halides (e.g., FeCl₃, InCl₃, ZnCl₂, CuCl₂), and organometallics.[1][13][14][15][16][17] Ytterbium(III) triflate, in particular, has proven highly effective, especially under solvent-free conditions.[14]

-

Ionic Liquids: Room temperature ionic liquids like [BMIm]BF₄ can act as both catalyst and solvent, promoting the reaction under neutral, solvent-free conditions and allowing for easy product isolation.[7]

Reaction Conditions

Beyond catalysis, reaction conditions can be tuned for optimal performance:

-

Solvent-Free Synthesis: A significant advancement towards green chemistry involves performing the reaction neat (solvent-free), often by grinding the reactants together or heating the mixture.[2][14] This approach not only reduces environmental impact but can also accelerate reaction rates and improve yields.[1][14]

-

Microwave Irradiation: Controlled microwave heating dramatically reduces reaction times from hours to minutes by efficiently promoting the condensation and cyclization steps.[11][18] This technique is particularly valuable for high-throughput synthesis in drug discovery workflows.

Catalyst Performance Comparison

The choice of catalyst directly impacts reaction efficiency. The following table summarizes the performance of various catalytic systems for the synthesis of a model DHPM.

| Catalyst (mol%) | Aldehyde | Solvent | Time | Yield (%) | Reference |

| HCl (catalytic) | Benzaldehyde | Ethanol | 18 h | 20-60 | Classical Protocol[1] |

| Yb(OTf)₃ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 20 min | 99 | Ma, Y. et al. (2000)[14] |

| FeCl₃ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 4 h | ~85 | Neto, B. A. D. et al. (2011)[2] |

| CuCl₂ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 4 h | ~80 | Neto, B. A. D. et al. (2011)[2] |

| InBr₃ (10) | Formaldehyde | Ethanol | 7 h | 45 | Maskrey, T. S. et al. (2018)[17] |

| ZnSO₄·7H₂O (25) | Benzaldehyde | Solvent-free | 35 min | 95 | Mohamadpour, F. (2019) |

| [BMIm]BF₄ (0.8) | Benzaldehyde | Solvent-free | 30 min | 91 | Peng, J. et al. (2001)[7] |

| Microwave (HCl) | 3-Hydroxybenzaldehyde | Ethanol | 30 min | 76-86 | Stadler, A. et al. (2007)[10][11] |

Field-Proven Experimental Protocol: Synthesis of (±)-Monastrol

To illustrate a practical, modern application, this section provides a detailed protocol for the synthesis of (±)-Monastrol, a potent and specific inhibitor of the mitotic kinesin Eg5, which has become a benchmark molecule in anticancer research.[1][13][19] This protocol is adapted from a solvent-free, Lewis acid-catalyzed methodology.[2]

Materials and Reagents

-

Thiourea (76 mg, 1.00 mmol)

-

3-Hydroxybenzaldehyde (122 mg, 1.00 mmol)

-

Ethyl acetoacetate (130 mg, 1.00 mmol)

-

Anhydrous Ferric Chloride (FeCl₃) (16 mg, 0.10 mmol, 10 mol%)

-

Round-bottom flask (10 mL) with reflux condenser

-

Stir bar and heating mantle/stir plate

-

Ice, distilled water, ethanol for recrystallization

Step-by-Step Procedure

-

Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (1.00 mmol, 76 mg), 3-hydroxybenzaldehyde (1.00 mmol, 122 mg), and ethyl acetoacetate (1.00 mmol, 130 mg).[2]

-

Catalyst Addition: Add the catalyst, anhydrous FeCl₃ (10 mol%, 16 mg), to the mixture.[2]

-

Reaction Execution: Place the flask in a heating mantle and heat the mixture to 80 °C with continuous stirring. The reaction is typically complete within 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Product Isolation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Add cold water or ice to the flask. A solid product will precipitate.[1]

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the crude product should be recrystallized from ethanol to yield (±)-Monastrol as a crystalline solid.[1] The expected yield is typically greater than 85%.

Applications in Drug Development

The tetrahydropyrimidin-4(1H)-one scaffold is a pharmacophore of immense value. Its rigid, heterocyclic structure presents multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

-

Anticancer Agents: The most prominent example is Monastrol and its analogs. Monastrol inhibits the mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division.[13][19] This specific mechanism of action arrests cancer cells in mitosis, leading to apoptosis, and represents a novel therapeutic strategy compared to traditional tubulin-targeting agents like Taxol.[13][19] Numerous derivatives have been synthesized to improve potency and explore structure-activity relationships (SAR).[6][20][21]

-

Cardiovascular Drugs: Long before the discovery of Monastrol, DHPMs were recognized as structural aza-analogs of nifedipine-type dihydropyridine (DHP) calcium channel blockers.[3][8][22] These compounds are effective antihypertensive agents, modulating the influx of Ca²⁺ ions in vascular smooth muscle.[22] Lead compounds like SQ 32926 have demonstrated superior potency and duration of action compared to some classical DHP drugs.[4][8]

-

Antimicrobial and Antiviral Agents: The DHPM core is also present in marine natural alkaloids like Batzelladine A and B, which are known to inhibit the binding of the HIV gp-120 protein to CD4 cells.[4] This has spurred the synthesis and evaluation of numerous DHPM derivatives for their antimicrobial, antiviral, and anti-inflammatory properties.[3][23][24]

Conclusion

The Biginelli reaction, a classic in the synthetic chemist's toolkit, has demonstrated remarkable adaptability and enduring utility. Through the advent of modern catalytic systems, solvent-free conditions, and microwave-assisted protocols, it has evolved into a highly efficient, environmentally conscious, and robust method for synthesizing tetrahydropyrimidin-4(1H)-ones. The continued success of DHPMs in diverse therapeutic areas, from oncology to cardiovascular medicine, ensures that the Biginelli reaction will remain a critical and powerful strategy for the discovery and development of new pharmaceutical agents.

References

-

Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236. [Link]

-

Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nature Protocols, 2(9), 2323-2327. [Link]

-

Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. SciSpace, (Published 01 March 2007). [Link]

-

Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Springer Nature Experiments. [Link]

-

Neto, B. A. D., et al. (2011). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Journal of the Brazilian Chemical Society, 22(9), 1769-1774. [Link]

-

Gholizadeh, M., et al. (2013). Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line. DARU Journal of Pharmaceutical Sciences, 21(1), 84. [Link]

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

-

de Fátima, Â., et al. (2015). A mini-review on Biginelli adducts with notable pharmacological properties. Journal of Advanced Research, 6(3), 363-373. [Link]

-

da Silva, G. N., et al. (2017). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. Medicinal Chemistry Research, 26(10), 2397-2406. [Link]

-

D'Almeida, R. F., et al. (2024). Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research. Heliyon, 10(3), e25028. [Link]

-

Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 148-185. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. [Link]

-

Al-Dies, A. M., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 748. [Link]

-

Unknown Author. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. [Link]

-

Unknown Author. (n.d.). Examples of biologically active DHPMs. ResearchGate. [Link]

-

Sharma, R., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37471-37484. [Link]

-

Fauzi, A. A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1027. [Link]

-

Kumar, S., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1121-1129. [Link]

-

Unknown Author. (n.d.). Synthesis and differential antiproliferative activity of Biginelli compounds against cancer cell lines: Monastrol, oxo-monastrol and oxygenated analogues. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2020). Design, synthesis, and molecular docking study of new monastrol analogues as kinesin spindle protein inhibitors. Archiv der Pharmazie, 353(8), e2000060. [Link]

-

Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. [Link]

-

Jana, A., & Halder, S. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Iranian Chemical Society, 7(4), 957-965. [Link]

-

Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H) –ones/ thiones Derivatives. Journal of Applied Chemical Research, 13(1), 45-56. [Link]

-

Unknown Author. (n.d.). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection. [Link]

-

Quiroga, J., & Trilleras, J. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4983. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Maskrey, T. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 376. [Link]

-

Maskrey, T. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 376. [Link]

-

Unknown Author. (n.d.). Tetrahydropyrimidines via the Biginelli reaction. World Journal of Pharmaceutical Research. [Link]

-

Kiss, L., et al. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 2758-2766. [Link]

-

Rahayu, M. I., et al. (2022). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Indonesian Journal of Chemical Research, 10(1), 1-8. [Link]

-

Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]

-

Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. scielo.br [scielo.br]

- 3. A mini-review on Biginelli adducts with notable pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 7. ionike.com [ionike.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 10. scispace.com [scispace.com]

- 11. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

- 17. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]

- 18. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

- 19. japsonline.com [japsonline.com]

- 20. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and molecular docking study of new monastrol analogues as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetrahydropyrimidin-4(1H)-one Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structure in Drug Discovery

Tetrahydropyrimidin-4(1H)-one (THPM) and its analogs represent a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and novelty of a potential drug candidate. In a landscape where subtle structural changes can lead to significant differences in biological outcomes, mastering the spectroscopic characterization of these molecules is paramount.[3] This guide provides an in-depth, experience-driven approach to the definitive structural analysis of THPM analogs, moving beyond simple data reporting to explain the causality behind the experimental choices.

The Spectroscopic Quadrangle: An Integrated Strategy for Unambiguous Elucidation

Relying on a single analytical technique for structural confirmation is a high-risk approach prone to misinterpretation. A robust and self-validating characterization strategy integrates data from multiple, complementary spectroscopic methods. We will refer to this as the "Spectroscopic Quadrangle," a holistic framework that combines Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data provide a cross-validating system that ensures the highest level of confidence in the final structural assignment.

Caption: Key HMBC correlations confirming substituent positions.

By integrating these four spectroscopic techniques, we move from a proposed structure to a confirmed, unambiguous molecular identity, providing the solid foundation required for further drug development and research.

References

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Vertex AI Search.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.

- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.

- Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed.

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of ChemTech Research.

- NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PubMed Central.

- Structure Elucidation and NMR. (n.d.). Hypha Discovery.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (n.d.). OUCI.

- In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. (2020). PubMed Central.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.

- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.

- Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2017). PubMed.

- Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug. (2021). Materials Advances (RSC Publishing). DOI:10.1039/D1MA00017A.

- (A) Ultraviolet‐visible (UV‐vis) absorption and fluorescence spectra of DPy‐6C (40 µM) under the condition of H2O and tetrahydrofuran (THF) (Ex = 453 nm). (n.d.). ResearchGate.

- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.

- HSQC and HMBC for Topspin. (2020). University of Wisconsin-Madison.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, DFT-STUDIES, MOLECULAR DOCKING, DNA BINDING ABILITY, MTTASSY AND ANTIMICROBIAL ACTIVI. (n.d.). JETIR.org.

- ESI mass spectrum of the Biginelli reaction using a double-barrel tip. (n.d.). ResearchGate.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Supporting Information.

- FTIR spectra (950-1200 cm -1 ) for fingerprint region` of samples 1-8. (n.d.). ResearchGate.

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted Tetrahydropyrimidin-4(1H)-ones: A Medicinal Chemistry Perspective

Introduction: The Enduring Relevance of the Tetrahydropyrimidin-4(1H)-one Scaffold

The this compound core, a partially saturated derivative of the pyrimidine ring, represents a privileged scaffold in medicinal chemistry. First brought to prominence through the multicomponent Biginelli reaction in the late 19th century, this heterocyclic system has seen a remarkable resurgence in interest.[1][2] Its prevalence is rooted in the diverse pharmacological activities exhibited by its derivatives, including but not limited to, antiviral, antitumor, anti-inflammatory, and calcium channel modulating effects.[2][3][4] The therapeutic potential of these compounds is intimately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides an in-depth exploration of the key physicochemical properties of substituted tetrahydropyrimidin-4(1H)-ones. We will delve into the synthetic strategies that enable molecular diversity, the critical role of substituents in modulating properties such as lipophilicity, solubility, and stability, and the experimental and computational methodologies employed to characterize these attributes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Synthetic Strategies: The Foundation of Molecular Diversity

The primary and most efficient route to substituted 3,4-dihydropyrimidin-2(1H)-ones, the close relatives of our topic of interest, is the Biginelli reaction . This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry into this chemical space.[5][6][7] The reaction is typically acid-catalyzed and can be performed under various conditions, including solvent-free and microwave-assisted protocols, reflecting a move towards greener chemistry.[2][8]

The versatility of the Biginelli reaction lies in the ability to vary all three components, allowing for the introduction of a wide array of substituents at different positions of the pyrimidine ring. This synthetic accessibility is a cornerstone of medicinal chemistry programs, as it enables the systematic modification of the molecule to optimize its physicochemical and pharmacological properties.

Caption: The Biginelli multicomponent reaction for the synthesis of tetrahydropyrimidin-4(1H)-ones.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile. It influences membrane permeability, plasma protein binding, and volume of distribution.[] The most common descriptors for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[10] While logP describes the partitioning of the neutral form of a molecule between octanol and water, logD accounts for both neutral and ionized species at a specific pH, which is more physiologically relevant for ionizable compounds.[10][11]

For tetrahydropyrimidin-4(1H)-ones, the nature and position of substituents dramatically impact lipophilicity. The introduction of nonpolar, alkyl, or aryl groups will generally increase logP, enhancing membrane permeability. Conversely, polar functional groups, such as hydroxyl or carboxyl moieties, will decrease logP, favoring aqueous solubility.

Experimental Determination of Lipophilicity

1. Shake-Flask Method (Gold Standard): This classic method involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD), shaking the mixture until equilibrium is reached, and then quantifying the concentration of the compound in each phase.[][12]

Protocol: Shake-Flask Method for logD7.4 Determination

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in n-octanol.

-

Prepare a phosphate buffer solution at pH 7.4.

-

-

Partitioning:

-

In a screw-cap vial, combine a known volume of the n-octanol stock solution with an equal volume of the pH 7.4 buffer.

-

Shake the vial vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

logD7.4 = log([Compound]octanol / [Compound]aqueous)

-

2. RP-HPLC Method: Reversed-phase high-performance liquid chromatography offers a faster, more automated alternative to the shake-flask method.[12] A correlation is established between the retention time of a compound on a nonpolar stationary phase and its known logP value.

Computational Prediction of Lipophilicity

Various computational models, often based on fragmental or atom-based contributions, can provide rapid estimations of logP.[11][13][14] Software like ALOGPS can predict logP and aqueous solubility.[11] These in silico tools are invaluable in the early stages of drug discovery for virtual screening and lead optimization.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development. The solubility of tetrahydropyrimidin-4(1H)-ones is highly dependent on their substitution pattern and the presence of ionizable groups.

Factors Influencing Solubility:

-

Hydrogen Bonding: The ureido moiety (-NH-CO-NH-) and the ketone group in the tetrahydropyrimidinone ring can act as both hydrogen bond donors and acceptors, contributing to interactions with water molecules.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure prior to dissolution is a significant factor. Polymorphism can also lead to different solubility profiles.

-

Ionization (pKa): The presence of acidic or basic functional groups allows for salt formation, which can dramatically improve aqueous solubility.

Experimental Determination of Solubility

Thermodynamic Solubility: This is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Acidity and Basicity (pKa): The Key to Understanding Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For tetrahydropyrimidin-4(1H)-ones, the pKa values of the N-H protons in the ureido moiety are of particular interest, as they determine the extent of ionization at physiological pH.[5][16] The ionization state of a molecule influences its solubility, lipophilicity (logD), and its ability to interact with biological targets.

The pKa can be influenced by the electronic effects of substituents on the pyrimidine ring. Electron-withdrawing groups will generally decrease the pKa (making the N-H more acidic), while electron-donating groups will have the opposite effect.

Experimental Determination of pKa

1. Potentiometric Titration: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[16] The pKa is determined from the inflection point of the titration curve.

2. UV-Vis Spectrophotometry: This technique is applicable when the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[17]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of certain protons can be sensitive to the ionization state of the molecule. By monitoring these shifts as a function of pH, the pKa can be determined.[15]

Computational Prediction of pKa

Quantum chemical calculations and QSAR approaches can be employed to estimate pKa values.[5] Density functional theory (DFT) calculations can be used to determine the energy difference between the protonated and deprotonated species, which can then be correlated with experimental pKa values.[5]

Structure-Property Relationships: A Tabular Summary

The following table summarizes the expected impact of different substituent types on the key physicochemical properties of tetrahydropyrimidin-4(1H)-ones.

| Substituent Type | Example | Expected Effect on Lipophilicity (logP) | Expected Effect on Aqueous Solubility | Expected Effect on Acidity (pKa of N-H) |

| Alkyl/Aryl | -CH3, -Ph | Increase | Decrease | Increase (less acidic) |

| Halogen | -F, -Cl, -Br | Increase | Decrease | Decrease (more acidic) |

| Electron-donating | -OCH3, -N(CH3)2 | Increase | Decrease | Increase (less acidic) |

| Electron-withdrawing | -NO2, -CN, -CF3 | Increase/Decrease (complex) | Decrease | Decrease (more acidic) |

| Hydrogen bond donor/acceptor | -OH, -COOH, -NH2 | Decrease | Increase | Decrease (more acidic) |

Conclusion: A Rational Approach to Drug Design

The physicochemical properties of substituted tetrahydropyrimidin-4(1H)-ones are not merely abstract parameters but are fundamental to their biological activity. A thorough understanding and strategic modulation of lipophilicity, solubility, and pKa are essential for the rational design of new therapeutic agents based on this versatile scaffold. By integrating synthetic chemistry with robust experimental and computational characterization, researchers can navigate the complex landscape of drug discovery and unlock the full potential of this important class of molecules.

References

-

Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Anjaneyulu, B., & Rao, G. B. D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Molecules, 17(12), 14339-14352. [Link]

-

Patel, R. P., et al. (2014). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 1(1), 1-7. [Link]

-

Shaikh, I. A., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed Central. [Link]

-

Ghavipanjeh, F., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. PubMed Central. [Link]

-

Leito, I., et al. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Analytica Chimica Acta, 1132, 123-133. [Link]

-

Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. (2020). PubMed. [Link]

-

A Review on 3,4 Dihydropyrimidinone Derivatives. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. (2021). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]

-

Stewart, E. L., & Schmidt, E. W. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1436-1439. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

The Evaluation of DHPMs as Biotoxic Agents on Pathogen Bacterial Membranes. (2022). PubMed Central. [Link]

-

Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. (2017). ResearchGate. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). PubMed Central. [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Development of Methods for the Determination of pKa Values. (2012). PubMed Central. [Link]

-

Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. [Video]. YouTube. [Link]

-

Ribeiro, A. C., & Schmidt, T. C. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 169, 324-332. [Link]

-

Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (2011). PubMed Central. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). ResearchGate. [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. (2024). Bentham Science. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2018). PubMed Central. [Link]

-

Perspectives in solubility measurement and interpretation. (2016). PubMed Central. [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). ResearchGate. [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace. [Link]

-

Exploring Substituted 3,4-Dihydropyrimidinone and Thione Derivatives as Anti-prostate Cancer Agents: Computational Screening, Synthesis, Characterization, and In Vitro Efficacy Assessment. (2023). ResearchGate. [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. [Link]

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021). PubMed Central. [Link]

-

Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. (2016). PubMed Central. [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. [Link]

-

3D QSAR studies based in silico screening of 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine analogs for anti-inflammatory activity. (2014). PubMed. [Link]

-

Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (2022). PubMed Central. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2012). PubMed Central. [Link]

Sources

- 1. Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D QSAR studies based in silico screening of 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine analogs for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyrimidin-4(1H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The tetrahydropyrimidin-4(1H)-one nucleus, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the nuanced effects of substituent modifications at each position of the core on various biological targets, including those relevant to anticancer, antimicrobial, anti-inflammatory, and cardiovascular indications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile molecular framework. We will delve into the causality behind experimental choices in both synthesis and biological evaluation, presenting detailed protocols and summarizing key quantitative data to support the development of potent and selective agents.

Introduction: The Enduring Appeal of the this compound Core

The this compound scaffold, also known as a dihydropyrimidinone (DHPM), is a six-membered heterocyclic ring containing two nitrogen atoms. Its prevalence in a wide range of biologically active compounds has established it as a "privileged scaffold" in drug discovery.[1] The inherent structural features of the tetrahydropyrimidinone core, including its capacity for hydrogen bonding and the spatial arrangement of its substituents, make it an ideal template for interacting with diverse biological targets.

The synthetic tractability of this scaffold, primarily through the robust and versatile Biginelli reaction, further enhances its appeal.[2][3] This one-pot, three-component condensation allows for the facile generation of a diverse library of analogues, making it highly amenable to SAR studies.[4] The broad therapeutic potential of tetrahydropyrimidinone derivatives, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities, underscores the importance of a deep understanding of their SAR.[5][6]

The Architectural Blueprint: General Structure-Activity Relationship (SAR) Landscape

The pharmacological profile of a this compound derivative is intricately dictated by the nature and position of its substituents. The core structure offers several key positions for modification: the N1 and N3 positions of the urea/thiourea fragment, the C2 position, the C4 position typically bearing an aryl or alkyl group, the C5 position with an ester or amide functionality, and the C6 position, which is often a methyl group.

A generalized SAR landscape can be visualized as follows:

Caption: General SAR landscape of the this compound core.

Synthesis of the this compound Scaffold: The Biginelli Reaction

The cornerstone of this compound synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] This acid-catalyzed, three-component reaction provides a straightforward and efficient route to a wide array of dihydropyrimidinones.[7]

Mechanistic Insights

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[8] This is followed by the nucleophilic attack of the β-ketoester enol form, and subsequent cyclization and dehydration to yield the final product.[8]

Caption: Simplified workflow of the Biginelli reaction mechanism.

Experimental Protocol: Solvent-Free Synthesis

This protocol describes a green and efficient solvent-free synthesis of a this compound derivative.[9]

Materials:

-

Benzaldehyde (0.5 mol)

-

Ethyl acetoacetate (0.5 mol)

-

Urea (0.5 mol)

-

p-Toluenesulfonic acid (catalytic amount)

-

Mortar and pestle

-

Acetone/Ethanol for recrystallization

Procedure:

-

In a mortar, combine equivalent amounts of benzaldehyde, ethyl acetoacetate, and urea.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Grind the mixture vigorously with a pestle for 3-5 minutes. A solid mass will form.

-

Wash the crude product with cold water to remove any colored impurities.

-

Purify the product by recrystallization from an acetone/ethanol mixture.

SAR in Anticancer Drug Discovery

This compound derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[10][11] The SAR in this area is particularly well-defined, with specific structural features correlating with enhanced cytotoxicity.

Key SAR Insights for Anticancer Activity

-

C4-Position: The nature of the substituent at the C4 position is a critical determinant of anticancer activity.[12] Aromatic rings, particularly those with specific substitution patterns, are often favored. For instance, the presence of a 4-bromophenyl group has been shown to be essential for the anticancer action of some derivatives.[12] Electron-withdrawing or donating groups on the C4-aryl ring can significantly modulate activity, suggesting that electronic effects play a crucial role in target engagement.[4]

-

N1-Position: Introduction of an aryl chain at the N1-position has been shown to contribute to the anti-proliferative potency of these compounds.[11]

-

C2-Position: The substitution at the C2 position also influences anticancer activity. The presence of a thio-urea functional group (X=S) often enhances in vitro anticancer activity compared to the oxygen analogue (X=O).[11]

-

C5-Position: Modifications at the C5 position, typically an ester or amide, can impact the overall potency and pharmacokinetic properties of the compounds.[13]

Quantitative SAR Data for Anticancer Activity

| Compound ID | C4-Substituent | N1-Substituent | C2-Substituent | Cell Line | IC50 (µM) | Reference |

| 3d | 4-Biphenyl | Aryl chain | O | U87, U251 | - | [11] |

| 3g | - | Aryl chain | O | U87, U251 | - | [11] |

| 4e | m-Bromophenyl | H | O | MCF-7, HeLa | 45, 15 | [4] |

| 4k | Furyl | H | O | MCF-7, HeLa | - | [4] |

| 6 | 4-Bromophenyl | H | O | MCF-7 | 61.1 | [12] |

| 21 | Phenyl | H | O | HeLa | 39.7 | [12] |

Note: "-" indicates that a specific IC50 value was not provided in the cited source, but the compound was highlighted for its significant activity.

Mechanism of Action: Targeting Mitotic Kinesin Eg5

A key mechanism of action for some anticancer tetrahydropyrimidinones, such as Monastrol, is the inhibition of the mitotic kinesin Eg5.[14] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Simplified pathway of Eg5 inhibition by tetrahydropyrimidinones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

96-well plates

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

SAR in Antimicrobial Drug Discovery

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16] The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the scaffold's versatility.

Key SAR Insights for Antimicrobial Activity

-

C4-Position: The nature of the aryl group at the C4 position significantly influences antimicrobial potency. Substituents on the phenyl ring, such as halogens or methoxy groups, can enhance activity.[13]

-

C2-Position: Thio-derivatives (X=S) generally exhibit greater antimicrobial activity than their oxo-counterparts (X=O).[17]

-

C5-Position: The ester or amide group at the C5 position can be modified to optimize antimicrobial efficacy and selectivity.

-

Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Quantitative SAR Data for Antimicrobial Activity

| Compound ID | C4-Substituent | C2-Substituent | Organism | MIC (µg/mL) | Reference |

| 4b | - | S | S. aureus | - | [2] |

| 4d | - | S | S. aureus | - | [2] |

| 4e | m-Bromophenyl | O | S. aureus, E. coli | - | [4] |

| 15e | - | - | Broad Spectrum | - | [16] |

Note: "-" indicates that a specific MIC value was not provided in the cited source, but the compound was highlighted for its significant activity.

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][10]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

SAR in Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including anti-inflammatory and cardiovascular diseases.

Anti-inflammatory Activity

Certain tetrahydropyrimidinone derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[6] The SAR for anti-inflammatory activity often overlaps with that for other biological activities, with the C4-aryl substituent playing a significant role.

Calcium Channel Blocking Activity

Dihydropyrimidinones are aza-analogues of dihydropyridines, a well-established class of calcium channel blockers used in the treatment of hypertension.[18] The SAR for calcium channel blocking activity is highly specific, with the C4-aryl group and the C3/C5 ester groups being critical for potent activity.[19]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility via the Biginelli reaction, coupled with its diverse pharmacological profile, ensures its continued relevance in medicinal chemistry. A thorough understanding of the structure-activity relationships, as detailed in this guide, is paramount for the rational design of next-generation tetrahydropyrimidinone-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, developing more efficient and greener synthetic methodologies, and elucidating the precise molecular mechanisms of action for the most promising compounds. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new clinical candidates from this versatile and privileged scaffold.

References

-

Synthesis of tetrahydropyrimidinone (Biginelli reaction). Chemistry Online. (2023-01-24). [Link]

-

Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. (2023-03-22). [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. (2022-10-21). [Link]

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

-

tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. NIH. (2019-03-08). [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

-

Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. (2024-09-03). [Link]

-

Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]

-

Cell Viability Assays. NCBI Bookshelf - NIH. (2013-05-01). [Link]

-